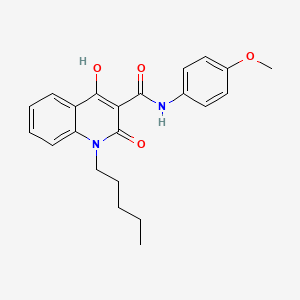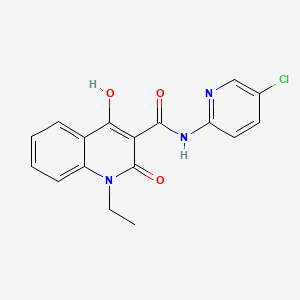
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Descripción general
Descripción
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione, also known as coumarin, is a naturally occurring compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used for many years in traditional medicine for its anti-inflammatory, anticoagulant, and analgesic properties. In recent years, coumarin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione serves as a starting material for the synthesis of various complex molecules. For instance, it reacts with aldehydes and malononitrile to form new pyrano[3,2-c]chromenes. Further treatment with anilines and triethyl orthoformate yields 3-anilinomethylidene 7,8-dihydro-2H-chromen-2,4,5(3H,6H)-triones (Machukha et al., 2017). This compound also plays a role in the synthesis of highly substituted fused chromenones via a domino approach (Avula et al., 2014).
Anticancer Applications
A series of pyrano[2,3-f]chromene-4,8-dione derivatives, based on this compound, have been designed and synthesized, showing potential as anticancer agents. These derivatives demonstrated significant anticancer activities against various human cancer cell lines, indicating their potential in cancer therapy (Li et al., 2017).
Environmental Applications
In the field of green chemistry, 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione contributes to the development of environmentally friendly synthesis methods. For example, its derivatives have been synthesized under solvent-free conditions, emphasizing the importance of eco-friendly approaches in chemical synthesis (Yao et al., 2009).
Structural Studies
The compound's derivatives have also been the subject of structural analysis, such as the study of crystal structures and hydrogen bonding, providing insights into their molecular architecture (da Silva et al., 2011).
Propiedades
IUPAC Name |
4-hydroxy-7,7-dimethyl-6,8-dihydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)4-7(13)10-6(12)3-9(14)15-8(10)5-11/h3,12H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRYCYFPFHXVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=O)O2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7,7-dimethyl-7,8-dihydro-2h-chromene-2,5(6h)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)




![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)
